molecular formula C19H13FN6O B2822799 1-(2-fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1798458-12-4

1-(2-fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2822799
CAS-Nummer: 1798458-12-4
Molekulargewicht: 360.352
InChI-Schlüssel: DIRPCTTVSSPFQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(2-fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at three positions:

  • Position 1: 2-Fluorophenyl group (aromatic ring with electron-withdrawing fluorine).
  • Position 4: Carboxamide group with pyridin-3-yl as the N-substituent.
  • Position 5: Pyridin-4-yl group (aromatic heterocycle).

This structure combines aromatic and heteroaromatic moieties, likely influencing its pharmacokinetic and pharmacodynamic properties. The fluorine atom enhances metabolic stability, while the pyridine rings may contribute to hydrogen bonding and π-π stacking interactions in biological targets.

Eigenschaften

IUPAC Name

1-(2-fluorophenyl)-N-pyridin-3-yl-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN6O/c20-15-5-1-2-6-16(15)26-18(13-7-10-21-11-8-13)17(24-25-26)19(27)23-14-4-3-9-22-12-14/h1-12H,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRPCTTVSSPFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NC3=CN=CC=C3)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

  • Formation of the Triazole Ring:

    • The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 2-fluorophenyl azide, and the alkyne component is a pyridine-substituted alkyne.
    • Reaction conditions: This reaction is usually carried out in the presence of a copper(I) catalyst (CuSO₄ and sodium ascorbate) in a solvent like dimethyl sulfoxide (DMSO) or water at room temperature.
  • Carboxamide Formation:

    • The carboxamide group is introduced by reacting the triazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
    • Reaction conditions: This step is typically performed in an organic solvent such as dichloromethane (DCM) at low temperatures (0-5°C) to control the reaction rate and yield.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves:

  • Using continuous flow reactors to maintain consistent reaction conditions.
  • Employing automated purification systems like high-performance liquid chromatography (HPLC) to isolate the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures (50-80°C).

Major Products:

  • Oxidation products may include hydroxylated derivatives.
  • Reduction products may involve the conversion of carboxamide to amine.
  • Substitution products depend on the nucleophile used, resulting in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(2-fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:

  • Case Study : In vitro assays demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

  • Case Study : In a study evaluating its efficacy against Staphylococcus aureus and Candida albicans, the compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

Research indicates that this triazole derivative possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Case Study : Animal models of inflammation demonstrated that administration of the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential use in conditions like rheumatoid arthritis .

Neurological Applications

Emerging data suggest that 1-(2-fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide may have neuroprotective effects.

  • Case Study : In models of neurodegeneration, the compound was found to mitigate oxidative stress and improve cognitive function, indicating potential applications in diseases like Alzheimer's .

Wirkmechanismus

The mechanism of action of 1-(2-fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biological pathway it controls. This inhibition can lead to various therapeutic effects, depending on the target enzyme or receptor involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Triazole Derivatives

Substituent Effects on the Triazole Core

Position 1 Modifications
  • Target Compound : 2-Fluorophenyl (electron-withdrawing group).
  • Compound 3o (): 2-Fluorophenyl retained, but Position 5 substituted with ethyl.
  • Compound in : 4-Fluorophenyl at Position 1. The para-fluorine may alter steric and electronic effects compared to ortho-substitution in the target compound .
Position 5 Modifications
  • Target Compound : Pyridin-4-yl (basic nitrogen at para-position).
  • Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate () : Pyridin-3-yl at Position 5. This positional isomer showed 30% growth inhibition in NCI-H522 cells, suggesting pyridin-4-yl’s orientation may enhance binding .
  • Compound 4d () : Pyridin-4-yl retained at Position 5 but with dihydroxy-isopropylphenyl at Position 1. This bulky substituent improved Hsp90 and kinase inhibition, indicating Position 1’s flexibility for optimization .
Carboxamide Substituent Variations
  • Target Compound : Pyridin-3-yl as the N-substituent.
  • N-(2-Fluorobenzyl)-1-(4-fluorophenyl)-5-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide () : 2-Fluorobenzyl group instead of pyridin-3-yl. The benzyl group may increase lipophilicity but reduce hydrogen-bonding capacity .
  • Compound 3r (): 6-Bromoquinolin-2-yl substituent. Bromine’s electronegativity and quinoline’s planar structure enhance target affinity but may reduce solubility .

Conformational Analysis

  • Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate () : The triazole and pyridin-3-yl rings are twisted by 74.02°, attributed to steric hindrance from the formyl group. Comparatively, the target compound’s pyridin-4-yl at Position 5 may reduce torsion due to symmetric substitution .
  • Compound 4f () : A twist angle of 32.75° between triazole and phenyl rings highlights how substituent bulk (e.g., pyrrolidine-sulfonamido) impacts conformation .

Anticancer Activity

  • Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate () : Demonstrated growth inhibition (GP = 70.94%) in NCI-H522 lung cancer cells. The target compound’s pyridin-4-yl group may improve efficacy due to enhanced π-stacking .
  • 1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide (): Selective c-Met inhibitor with broad antitumor activity. The trifluoromethyl group increases potency but may introduce metabolic liabilities compared to the target’s fluorine .

Multi-Target Kinase Inhibition

  • Compounds 4d–4f () : Act as Hsp90 and B-Raf/PDHK1 inhibitors. The pyridin-4-yl group in the target compound could similarly engage kinase ATP-binding pockets, while the 2-fluorophenyl group may improve blood-brain barrier penetration .

Data Tables

Table 2: Conformational Angles in Triazole Derivatives

Compound Name Twist Angle (°) Substituent Causing Hindrance Source
Ethyl 5-formyl-1-(pyridin-3-yl)-... 74.02 Formyl group at Position 5
4f () 32.75 Pyrrolidine-sulfonamido
Ethyl 5-methyl-1-(pyridin-3-yl)-... 50.3 Methyl group at Position 5

Biologische Aktivität

The compound 1-(2-fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a fluorinated triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C_{16}H_{14}F_{N}_{5}O, with a molecular weight of approximately 313.31 g/mol. The structure includes a triazole ring substituted with a fluorophenyl group and two pyridine rings.

PropertyValue
Molecular FormulaC16H14FN5O
Molecular Weight313.31 g/mol
SMILES RepresentationC1=NN=C(N1C(=O)N2CC=CC=C2F)C3=CC=NC=C3N=N
IUPAC Name1-(2-fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study by Cheng et al. (2022) demonstrated that fluorinated triazoles can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The compound's mechanism involves the inhibition of key signaling pathways such as HER2 and ERK1/2, which are crucial for tumor growth and survival .

Case Study:
In a comparative study, several fluorinated triazoles were synthesized and tested for their cytotoxic effects against MCF-7 cells. The IC50 values ranged from 16.6 µM to 31.6 µM, indicating potent activity compared to standard chemotherapy agents like doxorubicin .

Antimicrobial Activity

Triazoles have also been explored for their antimicrobial properties. A recent synthesis of various triazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition of bacterial growth, suggesting potential applications in treating infections .

Table: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
1-(2-fluorophenyl)-...E. coli15
1-(2-fluorophenyl)-...S. aureus18
1-(2-fluorophenyl)-...Pseudomonas aeruginosa12

The biological activity of 1-(2-fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA synthesis or repair pathways in cancer cells.
  • Receptor Modulation : It may act as an antagonist or inhibitor of specific receptors involved in cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress in cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its potential bioactivity?

  • The compound contains a 1,2,3-triazole core substituted with a 2-fluorophenyl group at position 1, a pyridin-3-yl carboxamide at position 4, and a pyridin-4-yl group at position 4. The fluorophenyl group enhances lipophilicity and metabolic stability, while the pyridine moieties facilitate hydrogen bonding with biological targets, such as kinases or enzymes . X-ray crystallography (where available) reveals bond angles and torsion critical for conformational stability .

Q. What are the standard synthetic routes for this compound, and what purification/characterization methods are employed?

  • Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by carboxamide coupling. Key steps include:

  • Step 1: Preparation of the azide precursor (e.g., 2-fluorophenyl azide).
  • Step 2: Reaction with a terminal alkyne (e.g., pyridin-4-yl acetylene).
  • Step 3: Carboxamide formation via coupling with pyridin-3-amine.
    • Purification uses HPLC (>95% purity), while characterization relies on 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm regioselectivity and functional groups .

Q. How is the compound’s stability assessed under varying experimental conditions?

  • Accelerated stability studies are conducted under stress conditions (e.g., pH 1–12, heat, light). Degradation products are monitored via HPLC-DAD, and kinetic parameters (e.g., half-life) are calculated. Solid-state stability is assessed using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

  • Methodological strategies:

  • Catalyst optimization: Use Cu(I) complexes (e.g., CuI/PPh3_3) with microwave irradiation to enhance reaction rates and regioselectivity .
  • Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
  • In-line monitoring: Real-time TLC or UV spectroscopy tracks reaction progression to quench side reactions (e.g., over-alkylation) .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) affect bioactivity?

  • Comparative structure-activity relationship (SAR) studies involve:

  • Step 1: Synthesizing analogs (e.g., replacing 2-fluorophenyl with 4-chlorophenyl).
  • Step 2: Testing against target enzymes (e.g., kinases) via fluorescence polarization assays.
  • Step 3: Computational docking (e.g., AutoDock Vina) to map substituent effects on binding affinity.
    • Fluorine’s electronegativity enhances target engagement, while chlorine increases steric bulk, potentially reducing solubility .

Q. How can contradictions in reported bioactivity data be resolved?

  • Case example: Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., ATP concentrations in kinase assays).
  • Resolution workflow:

  • Step 1: Replicate assays under standardized conditions (e.g., uniform ATP levels).
  • Step 2: Validate via orthogonal methods (e.g., SPR for binding kinetics).
  • Step 3: Perform QSAR modeling to identify confounding variables (e.g., solvent polarity) .

Q. What experimental designs are recommended for studying its mechanism of action?

  • Integrated approach:

  • Phase 1: In vitro enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion).
  • Phase 2: Cellular models: siRNA knockdown of target proteins to confirm pathway specificity.
  • Phase 3: In vivo pharmacokinetics (e.g., rodent models with LC-MS/MS plasma analysis) .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

  • Methodology:

  • Microsomal assays: Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolite formation via LC-MS.
  • CYP inhibition screening: Use fluorogenic substrates (e.g., CYP3A4/CEC) to quantify inhibition.
    • Findings: Pyridine rings may act as weak CYP3A4 inhibitors, necessitating structural tweaks to reduce off-target effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.